Amoxicillin, L-
Overview
Description
Amoxicillin is a penicillin antibiotic that fights bacteria . It is used to treat many different types of infections caused by bacteria, such as tonsillitis, bronchitis, pneumonia, and infections of the ear, nose, throat, skin, or urinary tract . Amoxicillin is also sometimes used together with another antibiotic called clarithromycin to treat stomach ulcers caused by Helicobacter pylori infection .
Synthesis Analysis
The synthesis of amoxicillin involves dynamic modelling, simulation, and optimisation of the batch enzymatic synthesis . Kinetic parameter regression at different operating temperatures is performed, followed by Arrhenius parameter estimation to allow for non-isothermal modelling of the reaction network .Chemical Reactions Analysis
Amoxicillin is a bactericidal antibiotic, meaning it kills bacteria . It does this by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .Physical And Chemical Properties Analysis
Amoxicillin has a molecular formula of C16H19N3O5S and a molecular weight of 365.4 g/mol . More detailed physical and chemical properties can be found in the referenced material .Scientific Research Applications
Treatment of Pneumonia and Combined Viral-Bacterial Infections
- Application Summary : Amoxicillin is used in the treatment of adult patients presenting to primary care with acute cough predicted to have pneumonia or a combined viral-bacterial infection .
- Methods of Application : The application of Amoxicillin in this context was assessed in a multicentre randomised controlled trial involving adults presenting to primary care with acute cough .
- Results : The study found that the benefit from treatment with Amoxicillin could only be demonstrated in adults with pneumonia (based on chest radiograph) or combined viral–bacterial infection (based on modern microbiological methodology) .
Antibacterial Performances of Amoxicillin-Loaded Cellulose Aerogels
- Application Summary : Amoxicillin is loaded into cellulose aerogels for controlled drug release and antibacterial applications .
- Methods of Application : Amoxicillin was successfully loaded into cellulose aerogels prepared in a NaOH-based solvent system by a casting method .
- Results : The drug release results showed that cellulose aerogels have controlled Amoxicillin release performance. In vitro antibacterial assay demonstrated that the cellulose aerogels exhibited excellent antibacterial activity with the Amoxicillin dose-dependent activity .
Synergistic Antibacterial Effects of Amoxicillin and Gold Nanoparticles
- Application Summary : Amoxicillin is used in combination with gold nanoparticles to enhance its antibacterial effects .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The specific results or outcomes obtained are not detailed in the available information .
Combatting Antibiotic Resistance
- Application Summary : Amoxicillin is being studied for its potential in combatting antibiotic resistance, which is a global public health crisis .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The specific results or outcomes obtained are not detailed in the available information .
Treatment of Acute Cough
- Application Summary : Amoxicillin is used in the treatment of adult patients presenting to primary care with acute cough predicted to have pneumonia or a combined viral-bacterial infection .
- Methods of Application : The application of Amoxicillin in this context was assessed in a multicentre randomised controlled trial involving adults presenting to primary care with acute cough .
- Results : The study found that the benefit from treatment with Amoxicillin could only be demonstrated in adults with pneumonia (based on chest radiograph) or combined viral–bacterial infection (based on modern microbiological methodology) .
Inhaled Nanopharmaceuticals
- Application Summary : Amoxicillin is being researched for use in inhaled nanopharmaceuticals to provide targeted distribution and reduce antimicrobial resistance .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The specific results or outcomes obtained are not detailed in the available information .
Combatting Antibiotic Resistance
- Application Summary : Amoxicillin is being studied for its potential in combatting antibiotic resistance, which is a global public health crisis .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The specific results or outcomes obtained are not detailed in the available information .
Synergistic Antibacterial Effects of Amoxicillin and Gold Nanoparticles
- Application Summary : Amoxicillin is used in combination with gold nanoparticles to enhance its antibacterial effects .
- Methods of Application : Compacted Au@16-mph-16/DNA-AMOX (NSi) nanosystems were prepared from amoxicillin (AMOX) and precursor Au@16-mph-16 gold nanoparticles (Ni) using a Deoxyribonucleic acid (DNA) biopolymer as a glue .
- Results : The synthesized nanocarrier was tested on different bacterial strains of Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae to evaluate its effectiveness as an antibiotic .
Inhaled Nanopharmaceuticals
- Application Summary : Amoxicillin is being researched for use in inhaled nanopharmaceuticals to provide targeted distribution and reduce antimicrobial resistance .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The specific results or outcomes obtained are not detailed in the available information .
Safety And Hazards
properties
IUPAC Name |
(2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZJLSUYDQPKJ-BBGACYKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181396 | |
Record name | Amoxicillin, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Amoxicillin | |
CAS RN |
26889-93-0, 26787-78-0 | |
Record name | L-Amoxicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26889-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amoxicillin, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026889930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | amoxicillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amoxicillin, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOXICILLIN, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623M8I9SZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.